molecular formula C11H13NS B14421865 N-Phenylpent-4-enethioamide CAS No. 81114-06-9

N-Phenylpent-4-enethioamide

Cat. No.: B14421865
CAS No.: 81114-06-9
M. Wt: 191.29 g/mol
InChI Key: BGYKITJJFWGIRT-UHFFFAOYSA-N
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Description

N-Phenylpent-4-enethioamide (CAS 81114-06-9) is a specialized organic compound with the molecular formula C11H13NS and a molecular weight of 191.29 g/mol. This thioamide serves as a versatile synthon and key building block in the synthesis of complex heterocyclic frameworks, which are predominant structural cores in pharmaceuticals and device materials . Its structure, featuring a pent-4-ene chain linked to a phenyl-substituted thioamide group, makes it a valuable precursor for chemoselective intramolecular S-arylation reactions. Such copper-catalyzed cyclizations enable the construction of novel benzo[b]thiolane derivatives, a class of 2-iminobenzothiolanes that are of significant interest for developing potential optical device materials due to their photophysical properties and for exploring new therapeutic agents with activities such as mycobacterium inhibition . Researchers utilize this compound under rigorous, laboratory-controlled conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound requires cold-chain transportation and should be stored according to the provided safety data sheet .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81114-06-9

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

N-phenylpent-4-enethioamide

InChI

InChI=1S/C11H13NS/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13)

InChI Key

BGYKITJJFWGIRT-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=S)NC1=CC=CC=C1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N Phenylpent 4 Enethioamide

Reactivity Profiles of the Thiocarbonyl (C=S) Moiety

The reactivity of the thiocarbonyl group in N-Phenylpent-4-enethioamide is characterized by the distinct properties of the sulfur and carbon atoms, which allows for a variety of chemical transformations.

Nucleophilic Character of the Sulfur Atom

The sulfur atom in the thiocarbonyl group of this compound exhibits significant nucleophilic character. This is attributed to the lower electronegativity of sulfur compared to oxygen, making the C=S bond more polarizable and the sulfur atom a softer nucleophile. nih.govdokumen.pub This inherent nucleophilicity allows the sulfur atom to react with a range of electrophiles.

One of the primary reactions highlighting the sulfur atom's nucleophilicity is S-alkylation. This process involves the reaction of the thioamide with an alkylating agent, such as an alkyl halide, to form a thioimidate salt. This reaction is often a key step in the further functionalization of thioamides.

Another important consideration is the electrophilic addition at the sulfur atom, which can lead to desulfurization reactions that convert the thioamide back to an amide under oxidative and acid-base conditions. nih.gov The softness of the sulfur atom also enables thioamides to act as ligands, primarily for soft metals. dokumen.pub

Electrophilic Nature of the Thiocarbonyl Carbon

The thiocarbonyl carbon atom in this compound possesses an electrophilic character, making it susceptible to attack by nucleophiles. The resonance contribution from the nitrogen lone pair to the C=S bond is less significant than in amides, which results in a more electrophilic carbon center. dokumen.pub This property facilitates a variety of addition reactions.

The reaction of thioamides with organometallic reagents, such as Grignard reagents or organolithium compounds, leads to the formation of new carbon-carbon bonds at the thiocarbonyl carbon. These reactions are valuable in synthetic organic chemistry for constructing more complex molecular architectures.

Furthermore, the electrophilicity of the thiocarbonyl carbon is central to transamidation reactions, where a nucleophilic amine attacks the C=S bond, leading to the exchange of the amine moiety. rsc.org

Transformations Involving Sulfur Extrusion and Desulfurization

Sulfur extrusion and desulfurization reactions are important transformations of thioamides, converting them into other functional groups. These reactions typically involve the removal of the sulfur atom.

Desulfurization to Amides: Thioamides can be converted back to their corresponding amides through desulfurization. This transformation can be achieved using various reagents and conditions. For instance, a combination of hydrogen peroxide and zirconium(IV) chloride has been shown to be an efficient system for the desulfurization of thioamides to amides in short reaction times and with good chemoselectivity. organic-chemistry.org This method is notable for its mild conditions and avoidance of toxic solvents. organic-chemistry.org Other reagents, such as those involving thiophilic metals like Ag(I), Hg(II), and Cu(I), have also been employed for desulfurization, which can lead to the formation of imides, amides, amidines, and nitriles. chemrxiv.org

Eschenmoser Sulfide (B99878) Contraction: The Eschenmoser sulfide contraction is a specific type of sulfur extrusion reaction that involves the reaction of a thioamide with an α-halocarbonyl compound in the presence of a phosphine. synarchive.comwikipedia.org This reaction proceeds through an episulfide intermediate, from which the sulfur is extruded by the phosphine, ultimately leading to the formation of an α,β-unsaturated carbonyl compound. synarchive.com While the specific application to this compound is not detailed in the provided results, it represents a general and powerful method for transforming thioamides. synarchive.comwikipedia.org

Transformation Reagents Product Key Features
DesulfurizationH₂O₂/ZrCl₄AmideMild conditions, high yields, chemoselective organic-chemistry.org
DesulfurizationAg(I), Hg(II), Cu(I) saltsAmide, Imide, Amidine, NitrileUtilizes thiophilic metals chemrxiv.org
Eschenmoser Sulfide Contractionα-halocarbonyl, phosphineα,β-unsaturated carbonylInvolves an episulfide intermediate and sulfur extrusion synarchive.comwikipedia.org

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom in the thioamide group of this compound can be oxidized to form the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). This reactivity is analogous to the oxidation of sulfides. Common oxidizing agents can be employed for these transformations. The formation of these oxidized species can significantly alter the electronic properties and reactivity of the molecule, opening up further synthetic possibilities. Mechanistic studies have indicated that ureas and thioureas generated in an initial oxidation step can act as crucial intermediates in subsequent oxidative coupling reactions. nsf.gov

Reductive Transformations to Corresponding Amines

Thioamides can be reduced to their corresponding amines. This transformation is a valuable tool in organic synthesis for the preparation of primary and secondary amines. A variety of reducing agents can be employed for this purpose.

For example, samarium(II) iodide (SmI₂) in the presence of D₂O has been used for the chemoselective single-electron-transfer (SET) reductive deuteration of thioamides to produce α,α-dideuterio amines. organic-chemistry.org This reaction proceeds through a thio-ketyl radical intermediate and is compatible with a range of sensitive functional groups. organic-chemistry.org Another approach involves the use of borane (B79455) complexes, such as 4-dimethylaminopyridine-BH₃, as a boryl radical precursor to promote the desulfurizative reduction of thioamides. organic-chemistry.org Additionally, the reduction of thioimonium salts, formed by the alkylation of thioamides, with borohydride (B1222165) or cyanoborohydride reagents provides a convenient route to amines. acs.org The specific reduction of this compound would be expected to yield N-phenylpent-4-en-1-amine.

Reducing System Product Type Key Features
SmI₂ / D₂Oα,α-dideuterio aminesSET mechanism, mild conditions, high chemoselectivity organic-chemistry.org
4-Dimethylaminopyridine-BH₃AminesBoryl radical-mediated desulfurizative reduction organic-chemistry.org
Borohydride / CyanoborohydrideAminesReduction of intermediate thioimonium salts acs.org

Transamidation Reactions of Thioamides

Transamidation of thioamides is a process that involves the exchange of the amine moiety of a thioamide with another amine, converting one thioamide into another. nih.govnih.gov This reaction represents a significant challenge but offers a direct route for the functional group interconversion of thioamides. nih.gov

A general strategy for the transamidation of thioamides involves the site-selective N-activation of the thioamide bond. nsf.govrsc.org For instance, activation with a tert-butoxycarbonyl (Boc) group decreases the nN→π*C=S resonance, which weakens the N–C(S) bond and facilitates a highly chemoselective nucleophilic acyl addition to the thiocarbonyl carbon. nsf.govrsc.org The subsequent collapse of the tetrahedral intermediate is influenced by the electronic properties of the leaving amine group. rsc.org This approach has been successfully applied to a broad scope of thioamides and amines, including late-stage functionalization. nih.govnih.gov

Another method for direct transamidation utilizes acetophenone (B1666503) under metal- and solvent-free conditions, which has shown to be highly selective and efficient for a variety of thioamides and amines. organic-chemistry.org

Transamidation Method Activating Agent/Condition Mechanism Highlight Scope
N-ActivationN-tert-butoxycarbonyl (Boc)Ground-state destabilization of the thioamide bond nsf.govrsc.orgBroad, including late-stage functionalization nih.govnih.gov
Metal-freeAcetophenone---Wide range of thioamides and amines organic-chemistry.org

Reactivity of the Pent-4-enyl Unsaturated Moiety

The alkene functionality within the pent-4-enyl chain is a key site for various chemical reactions, including both intermolecular additions and intramolecular cyclizations.

The carbon-carbon double bond of the pent-4-enyl group is susceptible to electrophilic addition reactions. rutgers.edumsu.edu In these reactions, an electrophile attacks the electron-rich π bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. rutgers.edu The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the less substituted carbon atom, resulting in the formation of the more stable carbocation. rutgers.edumasterorganicchemistry.com

Common electrophilic addition reactions for alkenes include:

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond. youtube.com

Hydration: The acid-catalyzed addition of water to form an alcohol. youtube.com

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to form vicinal dihalides. youtube.com

The specific conditions and reagents used will determine the outcome of the reaction, including its regioselectivity and stereoselectivity (syn- or anti-addition). msu.edumasterorganicchemistry.com For instance, the addition of HBr in the presence of peroxides can lead to anti-Markovnikov addition. youtube.com

The proximate positioning of the alkene and the thioamide functionalities in this compound allows for intramolecular cyclization reactions. These reactions are often initiated by the attack of the double bond on an electrophilic species, which can be either externally added or generated in situ.

A notable example is the radical cyclization of related N-phenylpent-4-enamides, which can be adapted to their thioamide analogs. In a copper-catalyzed reaction, an amidyl radical can be generated, which then undergoes a 5-exo-trig cyclization with the pendant alkene to form a five-membered ring. mdpi.com This is followed by functionalization to yield substituted γ-lactam derivatives. mdpi.com

Furthermore, the thioamide moiety itself can participate in cyclization reactions involving the alkene. For instance, N-alkenylthioamides can undergo intramolecular nucleophilic substitution to form heterocyclic structures like thiazoles and imidazole-2-thiones. researchgate.netresearchgate.net

Transformations Involving the N-Phenyl Moiety

The N-phenyl group introduces another reactive site into the molecule, primarily through electrophilic aromatic substitution and participation in intramolecular cyclizations.

The phenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The thioamide group, specifically the nitrogen atom, acts as an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org This makes the ortho and para positions more susceptible to electrophilic attack. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂). msu.edu

Halogenation: Introduction of a halogen atom (-Br, -Cl). msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. msu.edu

The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called a benzenonium ion, which is stabilized by resonance. msu.edu Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

The N-aryl group can actively participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. For example, N-aryl thioamides can undergo copper-catalyzed intramolecular S-arylation to produce benzothiolanes. acs.org This reaction proceeds through the formation of a copper(I)thiolate complex, followed by intramolecular oxidative addition and reductive elimination. acs.org

In other instances, the N-aryl group can be involved in cyclizations that form dihydrobenzothiazine derivatives when reacted with benzynes. nih.gov Additionally, intramolecular cyclization of N-aryl amides has been shown to produce 3-amino oxindoles. rsc.org Gold-catalyzed intramolecular cyclization of related N-allenamides, which possess a similar N-aryl structural motif, has been utilized in the synthesis of chiral tetrahydrocarbolines. nih.gov

Cascade and Annulation Reactions of this compound Analogues

The structural framework of this compound and its analogues is well-suited for cascade and annulation reactions, which allow for the rapid construction of complex polycyclic molecules. These reactions often involve a sequence of intramolecular events, combining several of the reactive pathways discussed above.

For example, ruthenium-catalyzed C-H activation and annulation of alkyne-tethered N-alkoxybenzamides, which are structurally related to this compound, can lead to diverse polycyclic products. nih.gov Similarly, rhodium(III)-catalyzed tandem C(sp²)-H allylation/N-alkylation annulation of arene amides has been developed for the synthesis of complex nitrogen-containing heterocycles. rsc.org

Annulation reactions, particularly [3+2] annulations with building blocks like nitroalkenes, are powerful methods for constructing five-membered nitrogen heterocycles. chim.it These reactions can proceed through various mechanisms, including oxidative annulation and annulation/elimination pathways. chim.it The principles of these reactions can be extended to analogues of this compound to access a wide array of heterocyclic structures.

Radical Cascade Cyclization Reactions

Radical cascade reactions are powerful tools in organic synthesis for the construction of complex polycyclic structures from simple acyclic precursors in a single step. nih.govsioc-journal.cn While direct studies on this compound are not extensively documented in this specific context, the reactivity of analogous N-phenylpent-4-enamides provides a strong basis for predicting its behavior. These reactions typically involve the generation of a radical species that initiates a series of intramolecular cyclizations. mdpi.comsemanticscholar.org

In a typical scenario, an amidyl radical, generated from the N-H bond of an N-arylpent-4-enamide, can initiate a cascade. This is often achieved using a copper catalyst and an oxidant. The amidyl radical undergoes a 5-exo-trig cyclization onto the pendant alkene, forming a five-membered ring and a new carbon-centered radical. This radical can then be trapped by another reagent, leading to the formation of functionalized γ-lactams. mdpi.com A proposed mechanism for a copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides is depicted below. mdpi.com

A plausible analogous reaction for this compound would involve the formation of a thiyl radical or an amidyl-like radical, which would then trigger a similar cyclization cascade. The presence of the sulfur atom could, however, lead to different reaction pathways or rates compared to its oxygen-containing counterpart. For instance, a silver-catalyzed cascade cyclization of N-aryl-4-pentenamides with quinones has been developed, proceeding through an amidyl radical-initiated 5-exo-trig cyclization followed by radical addition to the quinone. semanticscholar.org This suggests that similar transformations could be achievable with this compound.

Table 1: Comparison of Reagents and Products in Radical Cyclizations of N-Arylpent-4-enamides

Starting MaterialCatalyst/ReagentProduct TypeRef.
N-phenylpent-4-enamideCu(OAc)₂, AgSCF₃SCF₃-substituted γ-lactam mdpi.com
N-aryl-4-pentenamideAg₂O, Quinoneγ-lactam-substituted quinone semanticscholar.org

Pericyclic Reactions (e.g., [3+2] Cycloadditions)

One possibility is a [3+2] cycloaddition reaction. In this type of reaction, a three-atom component reacts with a two-atom component to form a five-membered ring. beilstein-journals.org The alkene moiety of this compound could potentially act as the two-atom component (dipolarophile). The thioamide part, or a derivative thereof, could in principle act as a three-atom component (dipole), although this is less common. More likely, the alkene would react with an external 1,3-dipole.

For instance, organocatalytic enamine–azide [3+2] cycloadditions are known to produce triazole derivatives. beilstein-journals.org While this specific reaction involves an enamine, it highlights the general principle of [3+2] cycloadditions. The alkene in this compound could potentially react with dipoles such as azides or nitrile oxides to form heterocyclic products. The electronic properties of the phenyl and thioamide groups would influence the reactivity of the double bond in such cycloadditions.

Thio-Claisen Rearrangements of N-Substituted Thioamides

The Thio-Claisen rearrangement is a sigmatropic rearrangement, specifically a nih.govnih.gov-sigmatropic rearrangement, of an allyl vinyl sulfide, which is analogous to the Claisen rearrangement of an allyl vinyl ether. wikipedia.org This reaction is a powerful method for carbon-carbon bond formation. sethanandramjaipuriacollege.in For N-substituted thioamides, the rearrangement can be initiated by S-allylation to form a ketene (B1206846) N,S-acetal intermediate, which then undergoes the rearrangement. researchgate.netnih.gov

For this compound, a direct Thio-Claisen rearrangement is not possible as it lacks the required allyl sulfide moiety. However, a related transformation can be envisaged. If the thioamide is first deprotonated and then allylated at the sulfur atom, the resulting intermediate could undergo a thio-Claisen rearrangement. A study on the asymmetric thio-Claisen rearrangement utilized a chiral auxiliary to achieve high diastereoselectivity in the synthesis of γ,δ-unsaturated amino acids. nih.gov

In a general procedure, treatment of a thioamide with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by the addition of an allyl bromide, generates the S-allylated intermediate. Upon warming, this intermediate rearranges to form a new C-C bond and a γ,δ-unsaturated thioamide. nih.govacs.org

Table 2: General Steps in a Thio-Claisen Rearrangement of a Thioamide

StepDescriptionIntermediate/Product
1Deprotonation of the thioamide with a strong base.Thioenolate
2S-allylation with an allylic halide.Ketene N,S-acetal
3 nih.govnih.gov-Sigmatropic rearrangement upon heating.γ,δ-Unsaturated thioamide

The stereochemical outcome of the Thio-Claisen rearrangement is often predictable, proceeding through a chair-like transition state, which can lead to high levels of stereocontrol. nih.gov

Intramolecular S-Arylation Reactions of Thioamides

Intramolecular S-arylation of thioamides is a valuable method for the synthesis of sulfur-containing heterocyclic compounds. nih.govacs.orgsemanticscholar.org Copper-catalyzed Ullmann-type couplings are often employed for this transformation. nih.govacs.orgsemanticscholar.orgresearchgate.net Research has shown that α-trisubstituted thioamides can undergo chemoselective intramolecular S-arylation to afford 2-iminobenzothiolanes in good to excellent yields. nih.govacs.orgsemanticscholar.org

A study on the chemoselective Ullmann reaction of α-trisubstituted thioamides provides direct insight into the potential reactivity of derivatives of this compound. nih.govacs.orgsemanticscholar.org In this work, a compound structurally related to the subject of this article, 2-(2-bromophenyl)-2-cyano-N-phenylpent-4-enethioamide, was synthesized. acs.org Although the subsequent cyclization of this specific compound was not detailed, the general methodology involved the copper-catalyzed intramolecular S-arylation of various thioamides.

The proposed mechanism for this reaction involves the formation of a copper(I) thiolate complex from the thioamide. This complex then undergoes an intramolecular oxidative addition to the aryl halide, forming a copper(III) intermediate. Reductive elimination then yields the S-arylated product and regenerates the copper(I) catalyst. acs.org A key finding was that the reaction proceeds via an ionic pathway rather than a radical one, as evidenced by the lack of inhibition in the presence of a radical scavenger. acs.org

Table 3: Optimized Conditions for Intramolecular S-Arylation of a Model Thioamide

CatalystBaseSolventTemperatureYieldRef.
CuIEt₃NDMFRoom Temp.91% acs.orgsemanticscholar.org

This type of reaction highlights a powerful application of thioamides in the construction of heterocyclic systems, and it is highly probable that a suitably substituted this compound could undergo a similar intramolecular S-arylation to produce a novel sulfur-containing ring system. Palladium-catalyzed intramolecular S-arylation has also been shown to be an efficient method for constructing peptide macrocycles. rsc.org

Structural Modifications and Derivative Synthesis of N Phenylpent 4 Enethioamide

Modifications at the Pent-4-enyl Chain (e.g., varying chain length, branching, additional unsaturation)

Alterations to the pent-4-enyl chain of N-Phenylpent-4-enethioamide are crucial for modulating the molecule's steric and electronic profile, which in turn influences its reactivity, particularly in cyclization reactions. Research, while not extensively focused on the thioamide variant, provides strong analogous evidence from N-arylalkenamides for the impact of these modifications.

Key modifications include:

Varying Chain Length: The length of the alkenyl chain is a determining factor in the regioselectivity of radical cyclization reactions. For instance, N-substituted hex-5-enyl radicals, analogous to the aminyl radical that could be formed from an N-phenylhex-5-enethioamide, predominantly undergo a 5-exo-trig cyclization to form five-membered rings. rsc.org Conversely, extending the chain to create a hept-6-enyl system would favor a 6-exo-trig cyclization, leading to six-membered rings.

Branching: The introduction of alkyl or other functional groups along the pentenyl chain can introduce significant steric hindrance. This steric bulk can direct the regioselectivity of reactions such as cross-metathesis, selectively activating one double bond over another. organic-chemistry.org In the context of this compound, branching could influence the stereochemical outcome of cyclization reactions by favoring specific conformers of the radical intermediate.

Additional Unsaturation: Incorporating additional sites of unsaturation, such as a second double bond to form a diene, opens up pathways for more complex cyclizations, including tandem radical cyclizations. This allows for the construction of bicyclic or more intricate polycyclic systems from a single acyclic precursor.

These modifications allow for the synthesis of a diverse library of thioamide derivatives, each with unique potential for subsequent chemical transformations.

Substituent Effects on the Phenyl Ring (e.g., electron-donating, electron-withdrawing groups, steric hindrance)

The electronic and steric nature of substituents on the phenyl ring of N-arylthioamides significantly influences their reactivity and the stability of reaction intermediates. These effects are critical in directing the course of synthetic transformations, including cyclization and coupling reactions.

Electron-Donating and Electron-Withdrawing Groups: The electronic properties of substituents on the aryl ring can modulate the reactivity of both the aromatic ring and the thioamide functional group. In reactions involving the aryl group, such as C-H activation or electrophilic aromatic substitution, electron-donating groups (e.g., methoxy, methyl) can increase the nucleophilicity of the ring, facilitating reaction. Conversely, electron-withdrawing groups (e.g., nitro, trifluoromethyl) decrease electron density, which can be beneficial in other transformations. nih.gov Studies on the analogous N-arylpent-4-enamides have shown that both electron-donating and electron-withdrawing groups at the para-position of the aryl ring are well-tolerated in radical cyclization reactions, leading to the desired γ-lactam products in moderate to good yields. mdpi.com This suggests a broad tolerance for electronic variation in the synthesis of complex molecules from these precursors.

Steric Hindrance: The size and position of substituents on the phenyl ring can impose significant steric constraints. Ortho-substituents, for example, can hinder the rotation around the N-aryl bond, influencing the conformation of the molecule. This steric hindrance can be exploited to control regioselectivity in reactions. organic-chemistry.orgmdpi.com In the synthesis of sterically hindered amides and thioamides, bulky substituents on either the amine or the acylating partner can dramatically affect reaction yields, sometimes preventing undesired side reactions like cyclization and favoring the desired linear product. nih.govsci-hub.boxchimia.ch

The interplay of these electronic and steric factors is demonstrated in the table below, summarizing the impact of various substituents on related N-aryl amide reactions.

N-Substitution and Thioamide Backbone Diversification

Beyond modifications to the pentenyl and phenyl groups, diversification can occur at the nitrogen atom and the thioamide backbone itself. Replacing the phenyl group with various alkyl or other aryl moieties allows for the synthesis of a wide range of N-substituted thioamides. nih.gov For instance, N-alkyl-N-arylaminodiazonium ions have been generated as precursors to reactive aryl nitrenium intermediates, demonstrating methods for complex N-aryl substitution patterns. rsc.org

The thioamide backbone is more than a simple isostere of the amide bond; its unique properties can be harnessed for further diversification. nih.govnih.gov

Reactivity: Thioamides are more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov

Acidity: The N-H proton of a thioamide is significantly more acidic than that of an amide, which can be exploited in base-mediated reactions. nih.gov

Hydrogen Bonding: The thioamide N-H is a better hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor than the corresponding amide oxygen. nih.gov This differential hydrogen bonding capability is critical in the context of peptide and protein structure. rsc.org

Furthermore, the thioamide group itself can be a reactive handle for constructing other functionalities or can be assembled through novel biosynthetic pathways, such as the thiotemplated assembly seen in the formation of closthioamide. pnas.org This highlights the potential for enzymatic or bio-inspired methods to diversify the thioamide backbone in complex molecular settings.

Incorporation of this compound and its Derivatives into Complex Molecular Architectures

The structural features of this compound and its derivatives make them valuable precursors for synthesizing more complex molecules, particularly sulfur- and nitrogen-containing heterocycles and thiopeptides.

Thioamides are versatile building blocks for a wide array of heterocyclic compounds due to the reactivity of the thio-carbonyl group. nih.gov

Thiazoles: One of the most common applications of thioamides is in the Hantzsch thiazole (B1198619) synthesis, where they react with α-halocarbonyl compounds to form the thiazole ring. youtube.comeurekaselect.comnih.gov This reaction involves the thioamide sulfur acting as a nucleophile, attacking the α-halo carbonyl, followed by cyclization and dehydration to yield the aromatic thiazole core. youtube.com Microwave-assisted methods have been developed to accelerate this synthesis, providing thiazoles rapidly and in high yields. figshare.com

Benzothiazines: N-aryl thioamides can undergo intramolecular cyclization to form benzothiazines. For example, electrochemical dehydrogenative cyclization of N-benzyl thioamides provides a transition-metal-free route to functionalized 1,3-benzothiazines. mdpi.com Similarly, intramolecular additions of carbanions to electron-deficient alkenes in N-aryl sulfoximines lead to highly stereoselective formation of benzothiazines. nih.gov The synthesis of 1,4-benzothiazine derivatives has been achieved through various methods, including the reaction of 2-aminothiophenol (B119425) with different electrophiles. nih.gov

γ-Lactams: While the direct cyclization of this compound to a thiolactam via a radical pathway is plausible, more documented research exists for its oxygen analog, N-phenylpent-4-enamide. These amides undergo an efficient copper-catalyzed radical-initiated 5-exo-trig cyclization to form γ-lactams, which are important structural motifs in biologically active compounds. mdpi.com This methodology demonstrates the utility of the N-arylpent-4-enyl scaffold in radical cascade reactions to build heterocyclic systems.

Incorporating thioamide linkages into peptides is a powerful strategy for modulating their structure, stability, and biological activity. digitellinc.com Several synthetic methodologies have been developed to achieve the site-specific introduction of thioamide bonds.

Solid-Phase Peptide Synthesis (SPPS): A primary challenge in SPPS is that direct thionation of an amide bond on the solid support is not feasible. tudublin.ie Therefore, pre-formed, orthogonally protected thioamide dipeptide fragments are synthesized in solution and then incorporated into the growing peptide chain using standard Fmoc-SPPS protocols. tudublin.ieresearchgate.net More recent advancements utilize novel thioacylating reagents, such as α-thioacyloxyenamides formed from monothioamino acids and ynamides, which allow for the efficient and site-specific incorporation of thioamides directly on the solid phase with minimal epimerization. acs.org This method has been used to synthesize peptides with multiple, even consecutive, thioamide bonds. acs.org

Native Chemical Ligation (NCL): NCL is a powerful technique for constructing large peptides and proteins by joining two unprotected peptide fragments. wikipedia.org This method typically requires a peptide segment with a C-terminal thioester and another with an N-terminal cysteine. biosyntan.depurdue.edu To incorporate a thioamide, a thioamide-containing peptide fragment can be prepared with a C-terminal thioester surrogate, such as an N-acyl-benzimidazolinone (Nbz). nih.govnih.govspringernature.com This activated thiopeptide is then ready for ligation with an N-terminal cysteine-containing fragment. nih.govcornell.edu This approach has been successfully used to prepare thioamide-labeled versions of proteins like α-synuclein for misfolding studies. scispace.comresearchgate.net

These advanced synthetic techniques have expanded the accessibility of thiopeptides, enabling detailed studies of how this unique backbone modification influences peptide and protein function. chemrxiv.orgresearchgate.net

Spectroscopic Elucidation and Advanced Characterization of N Phenylpent 4 Enethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of N-Phenylpent-4-enethioamide.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

The protons of the phenyl group typically resonate in the aromatic region, generally between 7.0 and 9.0 ppm. oregonstate.edu The exact chemical shifts and splitting patterns of these aromatic protons can provide insights into the substitution pattern and electronic environment of the phenyl ring. Protons on the pentenyl chain exhibit characteristic chemical shifts based on their proximity to the thioamide group and the terminal double bond. The vinyl protons, those directly attached to the double bond carbons, are expected to appear in the range of 4.5-7.0 ppm. oregonstate.edulibretexts.org The allylic protons, which are on the carbon atom adjacent to the double bond, typically resonate between 1.8 and 2.5 ppm. oregonstate.edu The protons on the carbon adjacent to the thioamide group will also experience a downfield shift due to the deshielding effect of the sulfur and nitrogen atoms. The N-H proton of the secondary thioamide will likely appear as a broad signal, with a chemical shift that can vary depending on the solvent and concentration. compoundchem.com

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and multiplicities for each proton.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
N-HVariable (Broad)Singlet
Aromatic H~7.2 - 7.6Multiplet
Vinylic H (=CH₂)~5.0 - 5.2Multiplet
Vinylic H (-CH=)~5.7 - 5.9Multiplet
Allylic CH₂~2.4Quartet
CH₂ adjacent to C=S~2.7Triplet

Note: This is a representative table. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. A key feature in the ¹³C NMR spectrum is the resonance of the thiocarbonyl carbon (C=S). Due to the lower electronegativity of sulfur compared to oxygen, the thiocarbonyl carbon is significantly more shielded and resonates at a much lower frequency (further downfield) than a typical carbonyl carbon. This distinctive chemical shift, often found in the range of 190-210 ppm, serves as a clear indicator of the thioamide functional group. libretexts.orgoregonstate.edu

The carbons of the phenyl ring will appear in the aromatic region, typically between 125 and 170 ppm. oregonstate.edu The alkene carbons will also have characteristic chemical shifts in the range of 100-150 ppm. libretexts.org The aliphatic carbons of the pentenyl chain will resonate at higher field (lower ppm values).

Below is a representative table of expected ¹³C NMR chemical shifts for this compound.

Carbon Assignment Chemical Shift (δ, ppm)
Thiocarbonyl (C=S)~200
Aromatic C (substituted)~140
Aromatic C-H~128 - 130
Vinylic C (=CH₂)~115
Vinylic C (-CH=)~137
Allylic CH₂~35
CH₂ adjacent to C=S~45

Note: This is a representative table. Actual chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Thiocarbonyl and Alkene Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The thioamide group exhibits several characteristic bands. The C=S stretching vibration is of particular interest, although its position can be variable and coupled with other vibrations. It is generally observed in the region of 800-1500 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amide typically appears as a sharp to broad band in the range of 3300-3500 cm⁻¹. wpmucdn.com

The alkene group also presents distinct vibrational modes. The C=C stretching vibration for a non-conjugated alkene is typically found around 1620-1680 cm⁻¹. uhcl.edulibretexts.org The vinylic C-H stretching vibrations are expected to appear at wavenumbers just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. uhcl.eduuomustansiriyah.edu.iq Additionally, out-of-plane C-H bending vibrations can provide information about the substitution pattern of the alkene. libretexts.org

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium
Vinylic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium-Strong
C=C Stretch1620 - 1680Medium-Weak
Aromatic C=C Stretch1450 - 1600Medium
C=S Stretch800 - 1500Medium-Strong

Note: The intensity and exact position of the bands can be influenced by the physical state of the sample and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EI-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) is a common method for analyzing organic molecules. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the mass of the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used to deduce its connectivity. For this compound, characteristic fragmentation pathways could include cleavage of the pentenyl chain, loss of the thioamide group, and fragmentation of the phenyl ring.

Computational and Theoretical Chemistry Studies of N Phenylpent 4 Enethioamide

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers profound insights into the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. nih.gov For reactions involving N-Phenylpent-4-enethioamide, such as intramolecular cyclizations or addition reactions, DFT calculations can map the entire potential energy surface.

The process involves locating the optimized geometries of reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate. sciepub.com Frequency calculations are performed to confirm the nature of these stationary points; a TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

For example, in a potential intramolecular cyclization of this compound, DFT could be used to model the 5-exo-trig cyclization pathway. acs.org This would involve calculating the activation energy required to form the new carbon-nitrogen bond and identifying the structure of the corresponding transition state. Theoretical studies on similar reactions, like the thio-Claisen rearrangement of related thioamides, have successfully used DFT to predict the favorability of different pathways (e.g., cisoid vs. transoid transition states) and explain the observed stereoselectivity. acs.org

Table 2: Representative Energy Profile for a Hypothetical Reaction Pathway (Note: These values are for illustrative purposes to demonstrate the output of a reaction mechanism study and are not specific to this compound.)

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials (this compound)
Transition State 1 +25.5 Energy barrier for the reaction
Intermediate -5.0 A stable species formed during the reaction
Transition State 2 +15.0 Energy barrier to product formation from intermediate

By analyzing the geometries and energies of these critical points, chemists can understand the feasibility of a proposed mechanism, predict reaction rates, and identify the factors that control the reaction's outcome. nih.gov

Prediction of Conformational Preferences and Stereochemical Outcomes

This compound possesses significant conformational flexibility due to rotation around several single bonds, such as the C-N bond of the thioamide and the C-C bonds of the pentenyl chain. Computational methods are essential for exploring the conformational landscape and identifying the most stable conformers. mdpi.com

DFT calculations can determine the relative energies of different conformers, providing insights into their population at thermal equilibrium. nih.gov For instance, a key conformational feature of thioamides is the potential for rotation around the C-N bond, which has a significant double bond character. Theoretical studies on related N-aryl thioamides have calculated the rotational barriers for this bond, which are often high enough to allow for the existence of distinct rotamers at room temperature. acs.org

Furthermore, in reactions that create new stereocenters, computational modeling can predict and rationalize the stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the preferred reaction pathway can be identified. beilstein-journals.org For example, in a hypothetical asymmetric reaction involving this compound, DFT could be used to calculate the energy difference between the transition states leading to the R and S products. A lower energy for one transition state would imply that the corresponding stereoisomer will be the major product. This approach has been successfully applied to explain the high diastereoselectivity observed in reactions of complex thioamides. acs.org

Table 3: Representative Relative Energies of Conformers (Note: This table illustrates how computational results on conformational preferences are typically presented. The data is not specific to this compound.)

Conformer Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol) Predicted Population (%)
A (Anti) 180° 0.00 75.5
B (Gauche) 60° 1.50 14.0

Analysis of Bonding Characteristics within the Thioamide Moiety

The thioamide functional group (-C(=S)N<) is central to the chemical nature of this compound. Its electronic structure is best described as a resonance hybrid of several contributing forms, which results in a partial double bond character for the C-N bond and a polar C=S bond.

Computational chemistry provides tools to quantify these bonding characteristics. Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, orbital interactions, and resonance. mdpi.com An NBO analysis of this compound would likely reveal a significant delocalization of the nitrogen lone pair electrons into the π* orbital of the C=S bond. This n -> π* interaction is responsible for the planarity of the thioamide group and the rotational barrier around the C-N bond.

The analysis can also provide quantitative data on bond orders, atomic charges, and orbital hybridization. For example, the C-N bond would be expected to have a bond order greater than one, while the C=S bond order would be less than two, confirming the resonance model. In studies of similar thioamides, it has been noted that the increased length of the C=S bond (compared to a C=O bond) weakens certain n-π interactions. acs.org The nucleophilicity of the sulfur atom, a key aspect of thioamide reactivity, can also be rationalized by its calculated partial negative charge and the energy of its lone pair orbitals. acs.org

Table 4: Representative NBO Analysis Data for a Thioamide Moiety (Note: These values are illustrative examples based on typical NBO calculations and are not specific to this compound.)

Parameter Atom(s) Illustrative Value Interpretation
Natural Charge S -0.45 e High electron density on the sulfur atom
Natural Charge N -0.55 e High electron density on the nitrogen atom
Bond Order C=S 1.75 Significant double bond character, but weakened by resonance
Bond Order C-N 1.25 Significant partial double bond character due to resonance

Advanced Applications of N Phenylpent 4 Enethioamide in Chemical Research

N-Phenylpent-4-enethioamide as a Versatile Building Block in Synthetic Organic Chemistry

This compound serves as a valuable and versatile building block in synthetic organic chemistry, primarily owing to the rich reactivity of the thioamide functional group. Thioamides are considered fascinating isosteres of amides and are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net The presence of the sulfur atom imparts unique reactivity compared to its amide analogue, making it susceptible to a variety of chemical transformations.

The thioamide moiety in this compound can act as a precursor for the construction of various sulfur and nitrogen-containing heterocycles, which are core structures in many biologically active molecules and pharmaceuticals. researchgate.netnih.gov For instance, N-aryl thioamides are known to undergo cyclization reactions to form benzothiazoles under electrochemical conditions. researchgate.net The phenyl group in this compound could facilitate such intramolecular C-S bond formations. Furthermore, thioamides are well-established synthons for the preparation of thiazoles through cyclocondensation reactions with appropriate reagents. acs.org

The pent-4-enyl group introduces an additional site of reactivity, allowing for intramolecular reactions. For example, the terminal double bond can participate in intramolecular cycloaddition reactions or be utilized in ring-closing metathesis to generate novel cyclic structures. The interplay between the thioamide and the alkene functionality opens up pathways to complex molecular architectures that would be challenging to access through other synthetic routes.

Reaction TypePotential Product from this compoundSignificance
Intramolecular CyclizationDihydro-1,3-thiazine derivativesAccess to novel heterocyclic scaffolds
CyclocondensationSubstituted thiazolesCore structures in medicinal chemistry
Ring-Closing MetathesisCyclic thioamidesConformationally constrained peptide mimetics
[4+2] CycloadditionThioamide-functionalized cyclohexene derivativesBuilding blocks for complex natural products

Exploration of Thioamide Functionality as a Chemical Probe for Molecular Recognition and Structural Perturbations

The substitution of an amide's oxygen with a sulfur atom in this compound leads to significant alterations in its electronic and steric properties, making the thioamide functionality an excellent chemical probe for studying molecular recognition and inducing structural perturbations. nih.govnih.gov These altered properties have been harnessed to investigate non-covalent interactions that govern biological processes. nih.gov

The N-phenyl group of this compound can participate in π-stacking interactions with aromatic residues in biomolecules, providing an additional mode of recognition. The interplay between the enhanced hydrogen-donating ability of the thioamide and the aromatic interactions of the phenyl ring can lead to specific and tunable binding properties.

Comparative Hydrogen Bonding Properties of Amides and Thioamides

Property Amide (-CONH-) Thioamide (-CSNH-) Implication for Molecular Probing
N-H Acidity Lower Higher Stronger hydrogen bond donor
C=X (X=O, S) Basicity Higher Lower Weaker hydrogen bond acceptor

| Steric Hindrance | Less | More | Can induce structural perturbations |

Potential Contributions to Materials Science through Thioamide-Containing Polymers or Ligands

The incorporation of this compound into polymeric structures or its use as a ligand in metal complexes presents significant opportunities for the development of advanced materials with novel properties. rsc.orgresearchgate.net Thioamide-containing polymers, or polythioamides, are a class of sulfur-containing polymers that exhibit distinct characteristics compared to their polyamide analogues. researchgate.net

The thioamide group's affinity for metals makes it a valuable component in polymers designed for ion adsorption or as sensory materials. google.com Polythioamides have been shown to possess a higher refractive index and stronger metal affinity than corresponding polyamides. researchgate.net The pent-4-enyl functionality of this compound provides a convenient handle for polymerization through methods such as radical polymerization or ring-opening metathesis polymerization (ROMP).

Furthermore, secondary thioamides, such as this compound, have been successfully employed as multidentate ligands for the synthesis of functional metal complexes. researchgate.netoup.com These complexes can exhibit interesting catalytic, luminescent, or redox properties. researchgate.net The coordination of the thioamide to a metal center can be tuned by deprotonation of the N-H group, leading to versatile coordination modes. researchgate.net The resulting organometallic polymers or discrete complexes could find applications in catalysis, light-emitting devices, and chemical sensing. For instance, ruthenium complexes bearing thioamide-based ligands have been investigated for their catalytic activity in hydrogenation reactions. nih.gov

Use in Spectroscopic Investigations of Molecular Dynamics and Photoinduced Processes

The unique spectroscopic properties of the thioamide group in this compound make it a valuable chromophore for investigating molecular dynamics and photoinduced processes. researchgate.netresearchgate.net The replacement of the carbonyl oxygen with sulfur results in a significant red-shift of the n→π* and π→π* electronic transitions. This shift moves the absorption bands to a more accessible region of the UV-visible spectrum, allowing for selective excitation and monitoring.

This spectroscopic handle has been exploited in various ways. For instance, the thioamide can act as a sensitive local probe of its environment, with its absorption and emission characteristics being influenced by solvent polarity and hydrogen bonding interactions. This sensitivity can be used to monitor conformational changes in molecules or the dynamics of molecular interactions.

Moreover, the thioamide functionality can participate in photoinduced processes such as photoisomerization. rsc.org The absorption of light can lead to a temporary change in the geometry around the C-N bond, a process that can be harnessed to create molecular switches. While the photoisomerization of N,N'-disubstituted indigos has been studied, the principles can be extended to thioamides. nih.gov The N-phenyl group in this compound can influence the photophysical properties and the dynamics of such isomerization processes. mdpi.com These photoswitchable molecules have potential applications in areas such as data storage, molecular machines, and photopharmacology.

Key Spectroscopic Features of Thioamides

Spectroscopic Property Amide Thioamide Application
UV-Vis Absorption (n→π)* ~220 nm ~330-360 nm Selective excitation, environmental probe
UV-Vis Absorption (π→π)* ~190 nm ~260-290 nm Probing electronic structure

| Infrared Stretch (C=X) | ~1650 cm⁻¹ | ~1200-1400 cm⁻¹ | Conformational analysis |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.